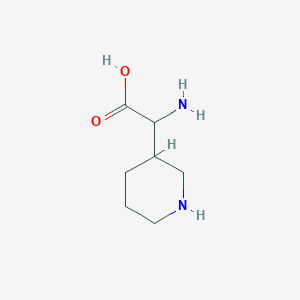

2-Amino-2-(piperidin-3-YL)acetic acid

Description

Contextualization within Unnatural Amino Acid Research

Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are amino acids that are not among the 20 canonical amino acids encoded by the genetic code. Their incorporation into peptides and other molecular scaffolds has become a powerful strategy in drug design and chemical biology. UAAs offer the ability to introduce novel chemical functionalities, stereochemical constraints, and metabolic stability compared to their natural counterparts. lifechemicals.com

2-Amino-2-(piperidin-3-YL)acetic acid is a prime example of a conformationally restricted UAA. lifechemicals.com The presence of the six-membered piperidine (B6355638) ring significantly limits the rotational freedom of the molecule compared to open-chain amino acids. This conformational rigidity is a highly sought-after property in peptidomimetic drug design. By locking the peptide backbone into a specific orientation, researchers can enhance binding affinity and selectivity for a biological target, such as an enzyme or receptor. lifechemicals.com The reduced conformational flexibility can also lead to decreased metabolism by proteases, thereby improving the in vivo stability of the resulting drug candidate. lifechemicals.com

The synthesis of peptides containing UAAs like this compound often involves specialized chemical techniques. For instance, the Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is commonly employed, though the unique structure of piperidine-containing amino acids can sometimes lead to unexpected side reactions, such as aspartimide and piperidide formation. psu.edu

Significance of Piperidine-Containing Scaffolds in Bioactive Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in known drugs and biologically active compounds. nih.govencyclopedia.pub Its prevalence is due to a combination of factors, including its ability to engage in favorable interactions with biological targets and its synthetic accessibility. Piperidine derivatives are present in over twenty classes of pharmaceuticals, highlighting their versatility and importance. nih.gov

The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH, allowing it to form key ionic interactions and hydrogen bonds with amino acid residues in protein binding sites. nih.gov The ring's chair-like conformation also presents substituents in well-defined spatial orientations, which is crucial for optimizing drug-receptor interactions.

The broad pharmacological applications of piperidine-containing molecules are extensive and include:

Anticancer agents encyclopedia.pub

Analgesics (pain relievers) encyclopedia.pub

Antipsychotics encyclopedia.pub

Antiviral compounds researchgate.net

Antidiabetic drugs ijnrd.org

The development of synthetic methods to create substituted piperidines is an active area of research, with numerous strategies available for their construction. mdpi.com These methods allow chemists to fine-tune the structure of piperidine-containing molecules to enhance their biological activity and properties.

Evolution of Research on this compound and its Analogs

Research into this compound and its analogs is part of a broader effort to develop novel therapeutic agents by modifying amino acid structures. Early research into piperidine dicarboxylic acids, which share the core piperidine ring, demonstrated their ability to interact with excitatory amino acid receptors, such as NMDA receptors. nih.gov These studies highlighted how the stereochemistry and conformation of the piperidine ring influence biological activity. nih.gov

More recent research has focused on the synthesis and biological evaluation of various analogs. For example, the development of fluorine-containing piperidine γ-amino acid derivatives showcases the ongoing efforts to create novel building blocks for drug discovery. nih.gov The introduction of fluorine can alter the electronic properties and metabolic stability of a molecule.

Furthermore, research has explored the incorporation of piperidine-based amino acids into larger peptide structures to create conformationally restricted mimetics of natural peptides. For instance, proline chimeras and constrained arginine analogs have been synthesized to study and modulate peptide-protein interactions. researchgate.net The synthesis of piperidine derivatives as potential agonists for targets like the sigma-1 receptor further illustrates the therapeutic potential of this class of compounds. nih.gov The development of novel aminoguanidinoacetic acid derivatives as antidiabetic agents also emerged from analog programs based on related structures. researchgate.net

The table below provides a summary of selected research areas and findings related to piperidine-containing amino acids and their derivatives.

| Research Area | Key Findings |

| Receptor Interaction | Piperidine dicarboxylic acids show activity at excitatory amino acid receptors, with stereochemistry influencing agonist versus antagonist effects. nih.gov |

| Synthetic Methodology | Efficient synthetic routes have been developed for creating fluorine-containing piperidine γ-amino acid derivatives and other substituted piperidines. nih.govresearchgate.net |

| Peptidomimetics | Conformationally restricted arginine and proline analogs incorporating piperidine rings have been synthesized to control peptide structure. researchgate.net |

| Therapeutic Applications | Analogs have been investigated as sigma-1 receptor agonists and as potential antidiabetic agents. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-piperidin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCFEIKJIYXGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508938 | |

| Record name | Amino(piperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80546-93-6 | |

| Record name | Amino(piperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 Piperidin 3 Yl Acetic Acid and Derivatives

Stereoselective Synthesis of 2-Amino-2-(piperidin-3-YL)acetic Acid

The creation of specific stereoisomers of this compound relies on methods that can precisely control the three-dimensional arrangement of atoms at the chiral centers. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective reductive amination.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. ankara.edu.tr After the desired stereocenter is created, the auxiliary is removed. This approach is effective for synthesizing chiral amino acids. ankara.edu.tr

A notable strategy involves the use of chiral triflate esters derived from enantiopure α-hydroxy acid esters. These triflates undergo a nucleophilic substitution (SN2) reaction with a protected aminopiperidine, such as 3-Boc-aminopiperidine. semanticscholar.orgrsc.org The reaction proceeds with an inversion of configuration at the carbon bearing the triflate group, allowing for the synthesis of specific diastereomers of the desired piperidinyl amino acid derivative with high purity. semanticscholar.orgrsc.org For instance, reacting chiral triflate esters with 3-Boc-aminopiperidine has been shown to afford the corresponding diastereomeric products in yields ranging from 60% to 86%. semanticscholar.org

Table 1: Example of Chiral Auxiliary-Mediated Synthesis

| Reactant 1 | Reactant 2 | Product | Yield |

| Chiral Triflate Ester (e.g., (R)-2a-c) | 3-Boc-aminopiperidine | Diastereomer 10a-c | 60-86% semanticscholar.org |

This method leverages readily available chiral starting materials from the "chiral pool," such as α-hydroxy acids, to control the stereochemistry of the final product. tcichemicals.com The choice of the specific enantiomer of the hydroxy acid ester directly determines the resulting stereochemistry of the amino acid derivative.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient for creating chiral molecules. yale.edu For the synthesis of substituted piperidines, rhodium-catalyzed asymmetric reactions have proven effective. snnu.edu.cn

One key strategy is the Rh-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process can couple aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine (B92270) derivative, such as phenyl pyridine-1(2H)-carboxylate, to create 3-substituted tetrahydropyridines. These intermediates are formed in high yields and with excellent enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) ring yields the final enantiomerically enriched 3-substituted piperidine (B6355638) core, which is a crucial precursor for this compound. snnu.edu.cn This multi-step process, involving partial reduction, asymmetric carbometalation, and final reduction, provides a versatile route to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

The development of peptide-based catalysts has also expanded the scope of asymmetric synthesis, enabling reactions like enantioselective epoxidations and Dakin-West reactions, which can be adapted for the synthesis of complex amino acid derivatives. nih.gov

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct approach for constructing the piperidine skeleton. chim.it This method can utilize sugar-derived dicarbonyls to ensure the desired absolute configuration of stereocenters. chim.it

For the synthesis of N-(ω-aminoalkylene)amino acids, reductive amination is a common strategy. rsc.org The process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN). rsc.org For example, treating an appropriate keto-ester with a protected ammonia (B1221849) equivalent under reducing conditions can lead to the formation of the desired amino acid structure. The stereoselectivity of this step is critical and can be influenced by chiral catalysts or by the inherent stereochemistry of the substrate.

While direct, highly enantioselective reductive amination to form the α-amino acid portion on a pre-existing chiral piperidine ring remains a synthetic challenge, it is a field of active research. Advances in nickel-catalyzed enantioselective reductive amination of ketones offer potential pathways for future applications in this area. researchgate.net

Protective Group Chemistry in the Synthesis of this compound Derivatives

The synthesis of complex molecules like this compound requires the use of protecting groups to temporarily mask reactive functional groups. ug.edu.pl This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. creative-peptides.com

The protection of amine functional groups is essential during the synthesis of amino acids and peptides. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

In the synthesis of this compound derivatives, both the piperidine nitrogen and the α-amino group must be managed. Typically, the piperidine nitrogen is protected with a Boc group. semanticscholar.orgrsc.org The N-Boc-aminopiperidine intermediate can then be used in subsequent reactions, such as the SN2 displacement of triflates mentioned previously. rsc.org

The introduction of the Boc group is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.ukgoogle.com The reaction is efficient and typically proceeds in high yield. fishersci.co.uk Removal of the Boc group is accomplished using strong acids, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukresearchgate.net

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl fishersci.co.ukresearchgate.net |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyl (B1604629) chloroformate | H₂/Pd, HBr/AcOH creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF creative-peptides.com |

The choice of protecting group allows for an orthogonal strategy, where one group can be removed without affecting another. For example, using an acid-labile Boc group for the piperidine nitrogen and a base-labile Fmoc group for the α-amino group allows for selective deprotection at different stages of the synthesis. researchgate.net

The carboxylic acid group must also be protected to prevent it from interfering with reactions at the amino groups or other parts of the molecule. gcwgandhinagar.com The most common strategy for protecting carboxylic acids is to convert them into esters, such as methyl, ethyl, or benzyl esters. gcwgandhinagar.comnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. In the synthesis of piperidinyl amino acid derivatives, the products are often isolated as methyl or ethyl esters. semanticscholar.orgrsc.org These ester groups are generally stable to the conditions used for N-Boc protection and many coupling reactions.

The ester protecting group is typically removed at a later stage of the synthesis by hydrolysis. Base-catalyzed hydrolysis (saponification) using a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) is common for methyl and ethyl esters. Benzyl esters have the advantage of being removable under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which is compatible with many other functional groups. gcwgandhinagar.com

Divergent Synthetic Pathways to Substituted this compound Scaffolds

Divergent synthesis is a powerful strategy that enables the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for generating derivatives of this compound, facilitating the exploration of structure-activity relationships in medicinal chemistry. The core idea is to introduce key functionalities at a late stage of the synthesis, allowing for rapid diversification.

A common strategy involves the initial construction of a versatile piperidine precursor that can undergo various subsequent reactions. For instance, a key intermediate can be designed to have multiple reactive sites, which can be selectively addressed to introduce different substituents on the piperidine ring or the amino acid moiety. nih.govmdpi.com The choice of reaction conditions or reagents can direct the synthetic pathway toward different product classes, such as pyrrolyldienols or aminopyrrolizines, from the same starting materials. mdpi.com This substituent-dependent divergent approach highlights the efficiency of generating diverse molecular architectures from a single, well-designed synthetic route. mdpi.com

The formation of the piperidine ring is a critical step in the synthesis of this compound. A multitude of cyclization strategies have been developed to construct this six-membered heterocycle with high efficiency and stereocontrol. nih.gov These methods can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization is a common and effective method, often involving the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. mdpi.com Key strategies include:

Reductive Amination/Cyclization: Intramolecular reductive hydroamination of alkynes can generate the piperidine ring through an acid-mediated functionalization and subsequent reduction. nih.gov

Radical Cyclization: Radical-mediated cyclizations of linear amino-aldehydes or 1,6-enynes, often initiated by catalysts like cobalt(II) or copper, provide another route to substituted piperidines. nih.gov

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamines with carbonyl compounds, promoted by a Lewis acid like aluminum chloride, yields trans-2-substituted-4-halopiperidines, which are versatile intermediates. rsc.orgorganic-chemistry.org

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a fundamental and widely used method to obtain the corresponding piperidines. nih.gov Modern approaches utilize heterogeneous catalysts, such as cobalt nanoparticles, which can operate in environmentally friendly solvents like water. nih.gov

Intermolecular strategies, or annulations, build the ring by combining two or more fragments. For example, a [5+1] annulation using an iridium(III) catalyst can form two new C-N bonds in a stereoselective cascade. nih.gov Similarly, formal [4+2] oxidative annulation reactions promoted by palladium have been developed. nih.gov

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Reductive Hydroamination | Acid-mediated | Forms iminium ion intermediate. | nih.gov |

| Radical Cyclization | Cobalt(II) or Copper complexes | Effective for various piperidines and pyrrolidones. | nih.gov |

| Aza-Prins Cyclization | AlCl₃ / Trimethylsilyl halide | High yields and good diastereoselectivity for trans-isomers. | organic-chemistry.org |

| Pyridine Hydrogenation | Heterogeneous Cobalt catalyst | Can be performed in water, selective. | nih.gov |

| [5+1] Annulation | Iridium(III) catalyst | Stereoselective, forms two C-N bonds. | nih.gov |

Once the piperidine ring is formed, its further functionalization is crucial for creating diverse derivatives. Modern methods focus on the direct activation of C-H bonds, which avoids the need for pre-functionalized substrates and lengthy synthetic sequences. researchgate.net

Photoredox catalysis has emerged as a powerful tool for the α-amino C-H functionalization of piperidines. Using an iridium-based photocatalyst, highly substituted piperidines can be arylated with electron-deficient cyano(hetero)arenes. nih.gov This reaction proceeds with high diastereoselectivity, and mechanistic studies suggest that a rapid, unselective C-H arylation is followed by a slower epimerization process that leads to the thermodynamically more stable diastereomer. nih.gov

Other C-H functionalization strategies often employ directing groups on the piperidine nitrogen to achieve regioselectivity. For example, lithiation of an N-Boc protected piperidine followed by transmetalation and a Negishi-type cross-coupling can introduce aryl groups at the α-position. researchgate.net These methods provide reliable ways to diversify the piperidine scaffold, which is a common structural motif in many pharmaceutical agents. researchgate.netnih.gov

| Functionalization Reaction | Catalyst/Reagent | Position | Key Features | Reference |

| Photoredox C-H Arylation | Ir(ppy)₃ / [Ir(dtbbpy)(ppy)₂]PF₆ | α-position | High diastereoselectivity, proceeds via radical mechanism and epimerization. | nih.gov |

| Lithiation/Negishi Coupling | n-BuLi/s-BuLi, ZnCl₂ , Pd catalyst | α-position | Requires N-Boc directing group, allows for arylation. | researchgate.net |

| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ | α- and β-positions | Utilizes N-fused bicyclo α-hydroxy-β-lactam for C-C cleavage/cross-coupling. | researchgate.net |

Modifying the alpha-carbon of the acetic acid portion of the molecule introduces another layer of structural diversity. These modifications can significantly impact the compound's biological properties. Strategies for this transformation often adapt established methods for α-amino acid synthesis.

One potential route involves the use of aziridine-2-carboxylic acids as precursors. Regioselective ring-opening of an activated aziridine (B145994) with various carbon nucleophiles, such as higher-order cuprates or lithium acetylides, can effectively install new substituents at the carbon that corresponds to the alpha-carbon of the final amino acid. nih.gov

Another relevant approach can be inferred from the synthesis of structurally similar piperazine-2-acetic acid esters. nih.gov In these syntheses, a β-keto ester derived from a starting amino acid is a key intermediate. This intermediate undergoes reductive amination to build the core diamine structure before cyclization. nih.gov Adapting this logic, one could envision starting with a modified amino acid to introduce diversity at the alpha-position from the beginning of the synthetic sequence. The development of efficient, stereocontrolled methods to functionalize this position remains a key area of interest.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of complex molecules like piperidine derivatives. acgpubs.orgajchem-a.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water is a primary goal. nih.govajchem-a.com For example, water can catalyze certain reactions through hydrogen bonding and allows for the stereoselective synthesis of some piperidines while preventing racemization. nih.govajchem-a.com

Catalysis over Stoichiometric Reagents: The use of catalysts, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents that are consumed in the reaction and generate more waste. youtube.com Many modern piperidine syntheses rely on transition metal catalysts (e.g., Pd, Ru, Ir, Co) or organocatalysts. nih.govajchem-a.com The development of reusable heterogeneous catalysts, such as clay-encapsulated copper or silica-supported catalysts, further enhances the green credentials of these processes. ajchem-a.comiupac.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. youtube.com One-pot, multi-component reactions are particularly effective in this regard, as they combine several synthetic steps without isolating intermediates, saving time, solvents, and energy. nih.govajchem-a.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, is a fundamental principle of green chemistry. youtube.com For instance, the bio-based platform chemical furfural (B47365) can be converted into piperidine through a one-pot catalytic process. nih.gov

An example of a green synthetic method is the catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water under reflux to produce piperidine derivatives, showcasing how green principles can be practically applied. ajchem-a.com

Enantiomeric Purity and Chiral Resolution Techniques for 2 Amino 2 Piperidin 3 Yl Acetic Acid

Chromatographic Methods for Enantioseparation

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for assessing the enantiomeric purity and for separating the enantiomers of chiral compounds. For amino acids like 2-Amino-2-(piperidin-3-YL)acetic acid, direct and indirect methods can be employed.

Direct separation on a CSP is often preferred as it avoids potential racemization during sample preparation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the resolution of underivatized amino acids. sigmaaldrich.comchromatographytoday.com These columns possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them well-suited for polar and zwitterionic molecules. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, which differ between the two enantiomers and the chiral selector. chromatographytoday.comnih.gov

Alternatively, an indirect approach can be used. This involves derivatizing the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard, achiral HPLC column. sigmaaldrich.com For piperidine-containing structures like 3-aminopiperidine, a related compound, derivatization with reagents such as benzoyl chloride has been successfully used, followed by analysis on a glycoprotein-based CSP. google.comgoogle.com This strategy could be adapted for this compound, although direct analysis is generally more straightforward.

The development of a specific HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution.

Table 1: Exemplary Chiral HPLC Conditions for Related Amino and Piperidine (B6355638) Compounds This table presents conditions used for analogous compounds, which would serve as a starting point for method development for this compound.

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Underivatized Amino Acids | Astec CHIROBIOTIC T (Teicoplanin) | Ethanol/Water mixtures, often with acidic or basic modifiers | LC-MS, UV | sigmaaldrich.comchromatographytoday.com |

| Derivatized 3-Aminopiperidine | ChromTech CHIRAL-AGP (α1-acid glycoprotein) | Phosphate buffer/Acetonitrile | UV (254 nm) | google.com |

Once an effective analytical separation is developed via chiral HPLC, the method can be scaled up to preparative chiral chromatography to isolate larger quantities of the individual enantiomers. nih.gov This process utilizes columns with larger diameters and the same or a similar chiral stationary phase as the analytical method. The goal is to maximize throughput while maintaining sufficient resolution to achieve high enantiomeric purity (typically >99% enantiomeric excess). nih.govgenscript.com Techniques such as stacked injections and optimizing loading conditions are employed to enhance the efficiency of the preparative separation. The isolated fractions of each enantiomer are then collected, and the solvent is removed to yield the purified, optically active compounds. researchgate.net

Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a classical and industrially scalable method for resolving racemic compounds that possess an acidic or basic functional group. libretexts.orgucl.ac.uk The principle involves reacting the racemate with an enantiomerically pure resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgucl.ac.uk This difference allows for their separation by fractional crystallization. ucl.ac.uk

For this compound, which is amphoteric (containing both acidic and basic centers), resolution can be approached in two ways:

Resolution as an Acid: The carboxylic acid moiety can be reacted with a variety of commercially available chiral bases.

Resolution as a Base: The basic secondary amine within the piperidine ring can be reacted with a chiral acid.

The selection of the resolving agent and the crystallization solvent is crucial and is typically determined through empirical screening to find a combination that yields well-formed crystals and a significant difference in solubility between the two diastereomeric salts. ucl.ac.uknih.gov After separation by filtration, the desired diastereomeric salt is treated with a strong acid or base to break the salt and liberate the pure enantiomer of the target compound. libretexts.org

Table 2: Common Chiral Resolving Agents for Amino Acids This table lists common resolving agents that could be screened for the resolution of this compound.

| To Resolve a Racemic... | Class of Resolving Agent | Specific Examples | Reference |

|---|---|---|---|

| Acid (e.g., the carboxyl group) | Chiral Bases | Brucine, Strychnine, Quinidine, (R)- or (S)-1-Phenylethanamine | libretexts.org |

Kinetic Resolution Strategies

Kinetic resolution is a dynamic method of separation that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer to be separated. The maximum theoretical yield for the unreacted enantiomer is 50%.

For amino acids and their derivatives, enzymes are often used as highly selective chiral catalysts. Strategies applicable to a compound like this compound could include:

Enzymatic Hydrolysis: If the amino group is acylated, an acylase enzyme can be used. These enzymes often exhibit high enantioselectivity, hydrolyzing the acyl group from the L-enantiomer much faster than from the D-enantiomer. This leaves the unreacted, acylated D-amino acid and the free L-amino acid, which can be separated based on their different chemical properties.

Enzymatic Transamination: A transaminase enzyme could potentially be used for the kinetic resolution of the amino acid, or a precursor ketone, by selectively converting one enantiomer.

While no specific kinetic resolution protocols for this compound have been published, studies on related structures demonstrate the feasibility of this approach. For example, the hydrolytic kinetic resolution of racemic epoxides using chiral salen-Co(II) complexes has been used to prepare enantiomerically enriched precursors for phosphonate (B1237965) analogues of amino acids. mdpi.com Such strategies highlight the potential for developing a bespoke kinetic resolution process for the target compound.

Biological Activity and Medicinal Chemistry of 2 Amino 2 Piperidin 3 Yl Acetic Acid Derivatives

2-Amino-2-(piperidin-3-YL)acetic Acid as a Scaffold in Drug Discovery

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active natural alkaloids. mdpi.comnih.gov Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and agents for Alzheimer's disease. mdpi.com The structural and chemical properties of the piperidine moiety—such as its basicity, solubility, and conformational flexibility—allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The this compound structure combines the favorable piperidine scaffold with an α-amino acid functionality. This unique combination offers multiple points for chemical modification, making it a versatile template for combinatorial chemistry and lead optimization in drug discovery programs. 5z.com The constrained nature of the piperidine ring can help reduce the entropic penalty upon binding to a biological target, while the amino acid portion provides sites for creating peptide bonds or other linkages, positioning it as a valuable component for designing novel therapeutics. nedp.comgd3services.com

Non-coded amino acids, such as derivatives of this compound, are valuable building blocks in the synthesis of peptides and peptidomimetics. nih.gov Their incorporation can introduce unique structural constraints, enhance stability against proteolytic degradation, and modulate biological activity. qub.ac.uk Standard solid-phase peptide synthesis (SPPS) protocols, often utilizing Fmoc chemistry, can be adapted to incorporate such non-natural amino acids into a growing peptide chain. nih.gov The process typically involves deprotection of the Fmoc group with a piperidine solution, followed by coupling of the next amino acid. nih.gov

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. unica.it The inclusion of rigid scaffolds like the piperidine ring can help enforce a specific conformation that is optimal for receptor binding. nedp.com For instance, antimicrobial peptides (AMPs), which are often short, cationic, and amphipathic, can be engineered using non-coded amino acids to improve their stability and activity. unica.itnih.gov The basic amino acids lysine (B10760008) and arginine are frequently found in AMPs, where their positive charge facilitates interaction with negatively charged bacterial membranes; the piperidine nitrogen in the this compound scaffold can serve a similar role. nih.gov The synthesis of such modified peptides often involves creating libraries of analogs to perform structure-activity relationship (SAR) studies, fine-tuning hydrophobicity and charge distribution for optimal efficacy. unica.it

The synthesis of small molecules often begins with core structures, or scaffolds, which are systematically functionalized to explore chemical space and identify potent drug candidates. 5z.com For example, the piperazine-2-carboxylic acid scaffold, which is structurally related to the piperidine-based amino acid, has been used to create libraries of compounds for high-throughput screening. 5z.com Synthetic strategies often employ orthogonal protecting groups to allow for selective modification at different positions on the scaffold. 5z.com Similarly, derivatives of this compound can be utilized in multi-component reactions, such as the Ugi reaction, to rapidly generate molecular diversity. nedp.com This approach has been successfully used to synthesize complex pyrrolidine-based arginase inhibitors, demonstrating the utility of cyclic amino acid scaffolds in creating potent and selective therapeutics. nedp.comgd3services.com

Pharmacological Profiling of this compound Analogs

The pharmacological profiles of compounds derived from the this compound scaffold are diverse, reflecting the versatility of the piperidine ring in interacting with various biological targets. Analogs have been investigated for their effects on enzymes, receptors, and cellular functions, leading to the identification of potent inhibitors and modulators for a range of diseases. frontiersin.orgcsic.es

Derivatives containing the piperidine scaffold have shown significant inhibitory activity against several key enzymes, including arginase and cholinesterases.

Arginase Inhibition: Arginase is a metalloenzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine. frontiersin.orgnih.gov Its upregulation is implicated in cardiovascular diseases like endothelial dysfunction. frontiersin.org Drug discovery programs have identified potent arginase inhibitors based on α,α-disubstituted amino acid scaffolds. frontiersin.org For example, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid was discovered as a highly potent inhibitor of human arginase I. nedp.com Another derivative, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid, also showed potent inhibition of both human arginase I (hARG-1) and II (hARG-2). nih.gov The piperidine nitrogen in these compounds can form crucial hydrogen bonding interactions with aspartate residues in the enzyme's active site, contributing to their high affinity. nedp.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Several piperidine-containing compounds have been developed as potent cholinesterase inhibitors. acgpubs.org One study reported a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, with the ortho-fluoro substituted compound 5d showing an IC₅₀ value of 13 nM against AChE, which was more potent than the reference drug donepezil (B133215). nih.gov In another series, a polyfunctionalized pyridine (B92270) derivative featuring a benzyl-piperidine motif, compound 5 , was identified as a potent dual inhibitor of AChE and σ₁ receptors. csic.esresearchgate.net The piperidine moiety in these inhibitors often interacts with the peripheral anionic site (PAS) or the acyl binding pocket of the AChE enzyme. acgpubs.org

Table 1: Enzyme Inhibition by Piperidine-Containing Analogs

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (11) | hARG-1 | 2.6 nM (IC₅₀) | nedp.com |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (11) | hARG-2 | 14 nM (IC₅₀) | nedp.com |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid (12) | hARG-1 | 200 nM (IC₅₀) | nih.gov |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid (12) | hARG-2 | 290 nM (IC₅₀) | nih.gov |

| Compound 5d (ortho-fluoro N-(2-(piperidine-1-yl)ethyl)benzamide) | AChE | 13 nM (IC₅₀) | nih.gov |

| Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | AChE | 13 nM (IC₅₀) | csic.esresearchgate.net |

| Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | BuChE | 3.1 µM (IC₅₀) | csic.esresearchgate.net |

Analogs of this compound have been evaluated for their binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and ion channels.

Sigma Receptors: Sigma receptors (σR) are targets for the treatment of neurological disorders, including neuropathic pain. csic.es A series of polyfunctionalized pyridines containing a benzyl-piperidine group were synthesized and evaluated for their affinity to σ₁ and σ₂ receptors. researchgate.net Compound 5 , which also inhibits AChE, showed a very high affinity for the human σ₁ receptor (hσ₁R) with a Kᵢ value of 1.45 nM and was over 290-fold selective for the σ₁ subtype over the σ₂ subtype. csic.esresearchgate.net Molecular modeling suggests the piperidine's NH group forms a stabilizing hydrogen bond in the receptor's active site. csic.es

Dopamine (B1211576) Receptors: The D₂ dopamine receptor is a key target for treating psychosis. nih.gov Studies on subtype-selective ligands have utilized piperidine and piperazine (B1678402) scaffolds to probe receptor binding domains. In one study, mutating three amino acids in the D₂ receptor to their D₄ receptor counterparts resulted in a 293-fold increase in affinity for the piperidine-containing ligand L-750,667. nih.gov This highlights how the piperidine scaffold can be tuned to achieve subtype selectivity. nih.gov

NMDA Receptors: N-Methyl-d-aspartate (NMDA) receptors are critical for synaptic plasticity and are implicated in numerous brain disorders. Research into glycine (B1666218) site agonists has led to the development of (R)-2-amino-3-triazolpropanoic acid derivatives, which act as bioisosteres of carboxamido-2-aminopropanoic acids. nih.gov These compounds show varying degrees of agonist activity at different NMDA receptor subtypes (GluN1/2A-D), providing new avenues for designing subtype-selective modulators. nih.gov

Table 2: Receptor Binding Affinity of Piperidine-Containing Analogs

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | hσ₁R | 1.45 nM | csic.esresearchgate.net |

| BF2.649 [1-piperidine, Hydrochloride] | Human Histamine H₃ Receptor | 0.16 nM | researchgate.net |

| L-750,667 (3-{[4-(4-iodophenyl) piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine) | D₂ Receptor (mutant) | Increased affinity by 293-fold | nih.gov |

Cell-based assays are essential for validating the biological activity of new chemical entities in a physiologically relevant context. nuvisan.com These assays can measure a wide range of functional outcomes, from cell viability and proliferation to specific signaling pathway modulation. nuvisan.comnih.gov

For instance, in the development of mPGES-1 inhibitors for inflammation and cancer, cell viability was assessed using an MTT assay in A549 lung cancer cells. nih.gov Compounds were tested at various concentrations to determine their IC₅₀ values. nih.gov One of the lead compounds, 2c , was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure, and at later time points, it caused an increase in the subG0/G1 fraction, suggesting it induced apoptosis or necrosis. nih.gov

In other functional studies, a flavone (B191248) acetic acid analogue was synthesized with an azide (B81097) group to act as a probe. nih.gov This compound was shown to be as active as the parent molecule in inducing chemokine gene expression in mouse macrophage cell lines, demonstrating that the modification did not disrupt its biological function. nih.gov Functional assays for dopamine receptor ligands have measured agonist versus antagonist activity, showing that a single compound can act as a partial agonist at a wild-type receptor but as a full antagonist at a mutant receptor, revealing the subtle interplay between ligand structure and receptor conformation. nih.gov These studies underscore the importance of cell-based functional assays in characterizing the pharmacological profile of derivatives of scaffolds like this compound.

Therapeutic Areas Explored for this compound Derivatives

The structural motif of this compound has served as a versatile scaffold for the development of a diverse range of derivatives with potential therapeutic applications. Researchers have explored the biological activities of these compounds across several key therapeutic areas, leveraging the piperidine ring and the amino acid functionality to target various biological pathways. Investigations have spanned from complex neurological disorders and inflammatory conditions to the critical fields of oncology, infectious diseases, and metabolic disorders.

Neurological Disorders (e.g., Alzheimer's Disease, Neurodegenerative Disorders)

Derivatives incorporating the piperidine moiety, a core component of the this compound structure, have been a focal point in the quest for new treatments for neurodegenerative diseases like Alzheimer's. The cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline, has driven the development of acetylcholinesterase (AChE) inhibitors. nih.gov A series of novel benzamide (B126) derivatives featuring a piperidine core were synthesized and evaluated for their anti-AChE activity. One particularly potent compound, possessing a fluorine atom at the ortho position of the benzamide ring (compound 5d), exhibited an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). nih.gov Molecular docking studies suggested that the carbonyl group of this derivative forms a significant hydrogen bond with the amino acid tyrosine 121 within the active site of the AChE enzyme. nih.gov

In a different approach, researchers have designed multifunctional agents targeting various pathological aspects of Alzheimer's disease. Novel piperazinedione derivatives were developed to possess blood-brain barrier penetrating ability and to act as dual inhibitors of both AChE and matrix metalloproteinase-2 (MMP-2). researchgate.net Two compounds from this series, 52 and 46, demonstrated significant inhibition of AChE with IC50 values of 32.45 ± 0.044 nM and 28.65 ± 0.029 nM, respectively. researchgate.net Furthermore, these compounds were found to inhibit AChE-induced amyloid-β (Aβ) aggregation, a key event in the formation of amyloid plaques. researchgate.net

The neuroprotective potential of related heterocyclic structures has also been explored. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their ability to protect against neuronal damage. nih.gov One compound from this series, compound 28, demonstrated the highest neuroprotective effect in both salsolinol-induced models of Parkinson's disease and glutamate-induced oxidative damage models relevant to Alzheimer's disease. nih.gov Its protective mechanism in the glutamate (B1630785) model was linked to a reduction in oxidative stress and caspase-3/7 activity. nih.gov These findings underscore the potential of piperidine-containing and related heterocyclic acetic acid derivatives in the development of novel therapeutics for complex neurodegenerative disorders.

Anticancer Research

The piperidine scaffold is a common feature in a multitude of compounds investigated for their anticancer properties. Derivatives of 2-aminothiazole, which can be conceptually linked to the amino-heterocyclic structure of this compound, have shown significant promise. A series of novel aminothiazole-benzazole-based amide derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net In another study, amino acid conjugates of aminothiazole and aminopyridine were developed to target multiple cellular networks involved in cancer. One derivative, S3c, was particularly active against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov

Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives have been explored as potential anticancer agents. One such compound displayed potent cytotoxic activity against the human colorectal carcinoma cell line (HT29) with an IC50 value of 2.243±0.217 μM, which was lower than that of the reference drug doxorubicin. researchgate.net Piperazinone derivatives have also been designed as cytotoxic agents, with a guanidine (B92328) derivative showing high cytotoxicity against HT-29 and A549 cancer cells at concentrations below 2 µM. nih.gov

The table below summarizes the anticancer activity of selected heterocyclic derivatives containing structural motifs related to this compound.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivative (4a) | HT29 (Colorectal Carcinoma) | 2.243 ± 0.217 µM | researchgate.net |

| Aminothiazole-amino acid conjugate (S3c) | A2780 (Ovarian Cancer) | 15.57 µM | nih.gov |

| Aminothiazole-amino acid conjugate (S3c) | A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 11.52 µM | nih.gov |

| Piperazinone derivative (7g) | HT-29 (Colon Cancer) | <2 µM | nih.gov |

| Piperazinone derivative (7g) | A549 (Lung Cancer) | <2 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | nih.gov |

Antimicrobial and Antiprotozoal Applications (e.g., Antileishmanial, Antimalarial, Antibacterial, Antifungal)

The development of novel antimicrobial and antiprotozoal agents is a critical area of research, and derivatives based on the this compound scaffold have shown significant promise. The conjugation of amino acids with piperidine moieties has been a successful strategy in enhancing antimicrobial properties.

In the realm of antibacterial research, novel amino acid-coupled piperidine hybrids have been synthesized and evaluated. chemijournal.com Compounds containing tryptophan, phenylalanine, and histidine residues demonstrated enhanced antibacterial activities, which was attributed to the aromatic systems present in both the amino acid and the heterocyclic ring. chemijournal.com Cationic β-amino acid derivatives and their peptide conjugates have also been investigated, with some showing potent activity against multidrug-resistant (MDR) pathogens with MIC values ranging from 3.1 µM to 6.2 µM. nih.gov

For antifungal applications, certain amino acid-coupled piperidine hybrids, particularly those with Trp, Phe, and His residues, also displayed enhanced antifungal activity. chemijournal.com Other studies have explored different heterocyclic derivatives, with some aminothioxanthones showing a broad spectrum of antifungal effects. mdpi.com

The piperidine ring is a key structural feature in many antimalarial compounds. A library of 1,4-disubstituted piperidine derivatives demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Notably, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain, and compound 12a had an IC50 of 11.06 nM against the W2 strain. nih.gov Similarly, 3,5-diaryl-2-aminopyrazine derivatives exhibited impressive in vitro antiplasmodial activity in the nanomolar range. mmv.org

In the fight against leishmaniasis, piperoyl-amino acid conjugates have been synthesized based on the known antileishmanial activity of piperine (B192125). researchgate.net These conjugates showed better activity than piperine or the amino acid methyl esters alone, with piperoyl-valine methyl ester being the most active compound with an IC50 of 0.075 mM against L. donovani amastigotes. researchgate.net More recently, a 2-amino-thiophenic derivative, SB-200, was effective in inhibiting the growth of several Leishmania species, with IC50 values in the low micromolar range. nih.gov

The following tables summarize the activity of various derivatives in these therapeutic areas.

Antimicrobial Activity of Piperidine and Related Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Piperidine derivative (Compound 2) | Staphylococcus aureus | 24 ± 3.26 mm | biointerfaceresearch.com |

| Piperidine derivative (Compound 2) | Escherichia coli | 12 ± 0 mm | biointerfaceresearch.com |

| Cationic β-amino acid derivative (P2) | MDR Pathogens | 3.1 - 6.2 µM | nih.gov |

| Piperidinothiosemicarbazone derivative (14) | M. tuberculosis (resistant strain) | 4 µg/mL | mdpi.com |

Antiprotozoal Activity of Piperidine and Related Derivatives

| Compound/Derivative Class | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 1,4-Disubstituted piperidine (13b) | P. falciparum (3D7) | 4.19 nM | nih.gov |

| 1,4-Disubstituted piperidine (12a) | P. falciparum (W2) | 11.06 nM | nih.gov |

| 3,5-Diaryl-2-aminopyrazine (4) | P. falciparum (K1) | 8.4 nM | mmv.org |

| Piperoyl-valine methyl ester | L. donovani (amastigotes) | 0.075 mM | researchgate.net |

| 2-Amino-thiophenic derivative (SB-200) | L. braziliensis (promastigotes) | 4.25 µM | nih.gov |

Structure Activity Relationship Sar Studies of 2 Amino 2 Piperidin 3 Yl Acetic Acid Analogs

Impact of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring serves as a versatile scaffold in medicinal chemistry, and substitutions on this ring, both at the nitrogen and carbon atoms, can profoundly influence biological activity. ajchem-a.comresearchgate.net The nature, position, and stereochemistry of these substituents dictate the molecule's interaction with its biological target.

N-substitution on the piperidine ring is a common strategy to modulate activity. For instance, in a series of piperidine-based cocaine analogs, N-demethylation of the parent compound led to enhanced activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl substituents generally resulted in a significant loss of activity at all monoamine transporters. nih.gov In other studies on piperidinol-based anti-tuberculosis agents, a library of analogs was generated by modifying the N-substituent, leading to compounds with improved activity. nih.gov The basicity of the piperidine nitrogen is a key property influenced by the N-substituent; this was highlighted in a study where piperidine as a substituent on a heteroaromatic ring conferred higher tuberculostatic activity compared to less basic rings like morpholine, suggesting that the basicity of the cyclic amine is important for this specific activity. nih.gov

Substitutions on the carbon atoms of the piperidine ring also play a critical role. In the design of N-benzyl-piperidine linked molecules for potential Alzheimer's disease treatment, derivatives based on the nipecotic acid (piperidine-3-carboxylic acid) scaffold were investigated. ajchem-a.com A systematic exploration of 3,4-disubstituted piperidine derivatives as Akt inhibitors led to the discovery of a potent 3,4,6-trisubstituted analog with an improved safety profile. nih.gov

The data below, drawn from studies on analogous piperidine structures, illustrates how modifications to the piperidine ring can affect biological outcomes.

Table 1: Effect of N-Substitution on Monoamine Transporter Inhibition for Piperidine-Based Analogs Data extracted from studies on cocaine analogs.

| Compound/Modification | N-Substituent | Relative Activity Change (SERT) | Relative Activity Change (DAT) |

|---|---|---|---|

| N-norester 2a | -H | Improved | Modest Change |

| Analog of 1a | Phenylalkyl | Modest Improvement (2.3-fold) | Loss of Activity (3.5-fold) |

| Analog of cis-(-)-ester 4 | Phenylalkyl | Significant Decrease | Significant Decrease |

Source: Adapted from SAR studies on piperidine-based ligands. nih.gov

Influence of the Alpha-Amino Acid Moiety on Ligand-Target Interactions

The alpha-amino acid portion of 2-amino-2-(piperidin-3-yl)acetic acid is fundamental for its interaction with biological targets, providing key hydrogen bond donors and acceptors, as well as a charged center for electrostatic interactions. researchgate.net Modifications to this moiety, including the carboxylic acid, the alpha-amino group, and the stereochemistry, can dramatically alter binding affinity and functional activity.

The carboxylic acid and the alpha-amino group are often essential for recognition. Studies on amino acid transporters have shown that a positive charge at the N-terminus and the ability to donate hydrogen bonds are critical for substrate recognition. mdpi.com Similarly, the carboxylate group frequently engages in salt-bridge interactions with positively charged residues (like arginine or lysine) in a receptor's binding pocket. nih.gov The modification of amino acids coupled to a 4-benzylpiperidine (B145979) core showed that the nature of the amino acid residue itself is a determinant of antimicrobial activity. chemijournal.com For example, coupling aromatic amino acids like phenylalanine or tryptophan resulted in enhanced antibacterial and antifungal properties, which was attributed to the increased aromaticity and hydrophobicity of the final conjugate. chemijournal.com

Esterification of the carboxylic acid or amidation can probe the necessity of the negative charge for activity and can also be a strategy for creating prodrugs to improve properties like cell permeability. mdpi.comnih.gov In one study, gold complexes where an amino acid was functionalized as an ester showed higher antiproliferative activity compared to the corresponding free acid, suggesting that in some contexts, masking the charge can be beneficial. mdpi.com In contrast, for the kappa opioid receptor agonist Difelikefalin, the specific unnatural amino acid moiety (4-aminopiperidine-4-carboxylic acid) was found to be crucial for activity; replacing it with proline led to a decrease in potency. mdpi.com

Table 2: Impact of Amino Acid Side Chain on Antimicrobial Activity of 4-Benzylpiperidine Conjugates

| Conjugated Amino Acid | Key Feature | Observed Antimicrobial Activity |

|---|---|---|

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Good to Significant |

| Tryptophan (Trp) | Aromatic, Hydrophobic | Good to Significant |

| Histidine (His) | Aromatic, Basic | Good to Significant |

| Leucine (Leu) | Aliphatic, Hydrophobic | Less Potent |

Source: Adapted from studies on amino acid-piperidine hybrids. chemijournal.com

Conformational Restriction and its Implications for SAR

The flexibility of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat. However, only one of these conformations may be the "bioactive" one responsible for optimal binding to a target. Conformational restriction is a powerful strategy to lock the molecule into this preferred conformation, which can lead to increased potency and selectivity by reducing the entropic penalty of binding. nih.gov

This strategy has been successfully applied to piperidine derivatives. For example, a series of 3,4-disubstituted piperidine derivatives were developed as Akt inhibitors based on a conformational restriction approach, which led to compounds with superior potency and improved safety profiles. nih.gov The introduction of additional rings to create fused or spirocyclic systems is a common method to achieve rigidity. The synthesis of piperidine nucleosides designed as conformationally restricted mimics of antiviral drugs demonstrated that the rigid analogs adopted the desired conformation, faithfully resembling the bioactive shape of the parent drug. mdpi.com

Another approach involves introducing steric bulk or specific substituents that favor a particular ring pucker or substituent orientation (axial vs. equatorial). Dewar pyridines have been explored as rigid, programmable isosteres of piperidines, offering a way to enforce specific equatorial or the more elusive axial orientations of substituents. chemrxiv.org The choice of an axial or equatorial position for the acetic acid side chain at the C3 position can have a dramatic effect on how the molecule fits into a binding pocket, making conformational control a key element of SAR. blumberginstitute.org

Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.govsci-hub.se For a molecule like this compound, bioisosteric replacements can be considered for the carboxylic acid group, the piperidine ring, or even the entire alpha-amino acid moiety. researchgate.netnih.gov

The carboxylic acid is frequently replaced by other acidic groups to modulate acidity (pKa), lipophilicity, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.gov The tetrazole group, for instance, is a well-established carboxylic acid mimic that can enhance potency due to its distinct geometry and electronic distribution. nih.gov

The piperidine ring itself can be replaced by other cyclic or even acyclic structures to explore new chemical space and improve properties. acs.org For example, 1-azaspiro[3.3]heptanes have been synthesized and validated as a novel bioisostere for the piperidine core. researchgate.net Other heterocycles like pyrrolidines or azetidines can also serve as replacements, altering the size, shape, and basicity of the scaffold. acs.org

Finally, it is possible to replace the entire alpha-amino acid functionality with a heterocyclic mimic. researchgate.net Heterocyclic systems such as quinoxaline-diones have been reported as nonclassical bioisosteres of α-amino acids, where the lactam carbonyl and an adjacent acidic feature mimic the α-carboxylate, while the lactam nitrogen and aromatic system mimic the α-ammonium group. researchgate.net

Table 3: Examples of Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere | Potential Advantage | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, altered pKa, different geometry | nih.gov |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Maintains acidity, improved membrane permeability | nih.gov |

| Piperidine Ring | 1-Azaspiro[3.3]heptane | Novel chemical space, altered 3D shape | researchgate.net |

| Piperidine Ring | Pyrrolidine Ring | Smaller scaffold size, different conformational profile | acs.org |

| Alpha-Amino Acid | Quinoxaline-2,4(1H)-dione | Mimics key binding features with a rigid, heterocyclic core | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Amino 2 Piperidin 3 Yl Acetic Acid

Conformational Analysis using Molecular Mechanics (MM) and Quantum Chemical Methods (DFT)

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of 2-Amino-2-(piperidin-3-YL)acetic acid is essential to identify its most stable forms, which are likely to be the biologically active ones. This involves exploring the potential energy surface of the molecule using both computationally inexpensive Molecular Mechanics (MM) and more accurate but demanding Quantum Chemical Methods, such as Density Functional Theory (DFT).

The conformational landscape of this compound is complex due to the flexibility of the piperidine (B6355638) ring and the rotatable bonds of the amino acid substituent. The piperidine ring can adopt several conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. For each ring conformation, the amino acid side chain can exist as various rotamers.

DFT calculations, particularly using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are well-suited for accurately determining the geometries and relative energies of these conformers. researchgate.netnih.gov Such studies have been successfully applied to various amino acids to elucidate their conformational preferences. researchgate.netunibo.it The analysis typically reveals a set of low-energy conformers that are energetically accessible at room temperature. The global minimum energy conformation represents the most stable structure of the isolated molecule.

For this compound, the most stable conformations are expected to feature the piperidine ring in a chair conformation. The substituent at the C3 position can be either axial or equatorial, leading to two distinct chair conformers. The relative stability of these is determined by steric and electronic factors. Computational studies on similar cyclic systems often show a preference for the equatorial position to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical computational results for similar molecules.

Conformer Piperidine Ring Conformation Substituent Position Relative Energy (kcal/mol) Computational Method 1 Chair Equatorial 0.00 DFT/B3LYP/6-311++G(d,p) 2 Chair Axial 1.85 DFT/B3LYP/6-311++G(d,p) 3 Twist-Boat - 5.50 DFT/B3LYP/6-311++G(d,p) 4 Boat - 6.70 DFT/B3LYP/6-311++G(d,p)

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. In this compound, several potential intramolecular hydrogen bonds can form between the carboxylic acid group (-COOH), the amino group (-NH2), and the piperidine ring's nitrogen atom. The formation of these bonds can significantly lower the energy of a conformer, making it more favorable.

Quantum chemical calculations can precisely model these non-covalent interactions. unibo.it Analysis methods like Natural Bond Orbital (NBO) can quantify the strength and nature of these hydrogen bonds by analyzing charge delocalization between the donor and acceptor orbitals. researchgate.net For instance, a hydrogen bond could form between the carboxylic proton and the piperidine nitrogen or between an amino proton and the carbonyl oxygen. The geometries of these interactions, such as bond lengths and angles, are critical determinants of their strength. nih.gov Studies on molecules with similar functional groups, like salicylic (B10762653) acid, have demonstrated how intramolecular hydrogen bonds dictate preferred geometries. osti.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking can be used to screen potential protein targets and predict its binding orientation within the active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov

Docking studies on derivatives of related cyclic compounds have successfully predicted their binding to various enzymes and receptors. nih.govmdpi.comkuleuven.be For a hypothetical target like a viral reverse transcriptase, this compound would be positioned in the enzyme's non-nucleoside inhibitor binding pocket (NNIBP). The scoring function would then calculate the theoretical binding affinity based on the established interactions.

A crucial outcome of molecular docking is the detailed visualization of ligand-protein interactions, which allows for the identification of key amino acid residues in the binding site that are critical for recognition and binding. nih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a hypothetical docking scenario with a target protein, the amino group and carboxylic acid of this compound could form hydrogen bonds with polar residues like Glutamic Acid or Asparagine. jchemlett.comjchemlett.com The piperidine ring, being a nonpolar moiety, could engage in van der Waals or hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, or Phenylalanine. mdpi.com The piperidine nitrogen, if protonated, could also form a salt bridge with an acidic residue like Aspartate. mdpi.com Identifying these key residues provides a roadmap for designing more potent and selective analogs. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound This table presents a hypothetical binding scenario to illustrate typical docking results.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interaction HIV-1 Reverse Transcriptase (NNIBP) -8.5 Lys101, Tyr181 Hydrogen Bond (with -COOH) Pro236, Val106 Hydrophobic (with piperidine ring) Asp104 Salt Bridge (with piperidine N) Sigma-1 Receptor -7.9 Glu172 Hydrogen Bond (with -NH2) Tyr103, Phe107 Hydrophobic (with piperidine ring) Asp126 Electrostatic (with -COOH)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and refine the binding mode predicted by docking. jchemlett.comnih.gov

By solving Newton's equations of motion for the system (protein, ligand, and surrounding solvent), MD simulations can track the trajectory of each atom over a period typically ranging from nanoseconds to microseconds. This allows for the analysis of the stability of the ligand within the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the complex is in a stable equilibrium. jchemlett.comjchemlett.com

Furthermore, MD simulations can reveal the flexibility of different parts of the protein through Root Mean Square Fluctuation (RMSF) analysis. Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are typically part of the stable core or the binding site interacting with the ligand. These simulations provide a more realistic and comprehensive understanding of the molecular recognition process, validating and enhancing the insights gained from docking studies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, a QSAR study would be instrumental in optimizing its structure to enhance a specific therapeutic effect or to minimize undesired off-target activities.

The process involves creating a dataset of structurally similar compounds (analogues) and measuring a specific biological response for each. Computational software is then used to calculate a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. Finally, statistical methods are employed to build a model that relates the descriptors to the activity.

A hypothetical QSAR study for derivatives of this compound would involve the calculation of several classes of molecular descriptors. These descriptors are crucial for building a predictive model. The choice of descriptors depends on the specific biological activity being studied, but would typically include those listed in the table below.

Table 1: Typical Molecular Descriptors for a QSAR Analysis

| Descriptor Class | Example Descriptors | Description | Relevance to this compound |

|---|---|---|---|

| Topological | Wiener Index, Balaban J index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. | These would quantify the size and shape of the piperidine ring and the arrangement of its substituents. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Describe the electron distribution within the molecule. | The amino and carboxylic acid groups create significant charge separation, making these descriptors key to understanding electrostatic interactions with a biological target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describe the three-dimensional size and shape of the molecule. | These parameters are critical for assessing how the compound fits into a receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity or hydrophobicity. | This is fundamental for predicting how the compound will partition between aqueous and lipid environments, affecting absorption and distribution. |

By identifying which descriptors are most influential, researchers can rationally design new analogues with a higher probability of success, for instance by modifying the piperidine ring or the amino acid side chain to optimize steric bulk or electronic properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetic or safety profiles. Computational models are used to estimate these properties for a candidate molecule like this compound before it is synthesized, saving significant time and resources.

ADMET Prediction

Computational tools would be used to predict a range of ADMET properties. These predictions are based on models built from large datasets of experimentally determined properties of other chemicals. For this compound, key predictions would include its potential for oral bioavailability, metabolic stability, and various toxicological endpoints.

Table 2: Predicted ADMET Properties Profile

| ADMET Property | Predicted Parameter | Interpretation for Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. High HIA is desirable for orally administered drugs. |

| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. Higher permeability suggests better absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB. This is desirable for CNS targets but undesirable for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | Predicts the extent to which the compound will bind to proteins in the blood. High binding can limit the free drug available to act on the target. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts whether the compound is likely to inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for inhibition of key renal transporters, which can affect drug clearance. |

| Toxicity | hERG Inhibition | Predicts the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia. |

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most common methods for this assessment is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameter cutoffs that are commonly met by successful oral drugs.

The parameters for this compound can be calculated from its structure:

Molecular Weight (MW): 158.19 g/mol

LogP (Octanol-Water Partition Coefficient): A calculated value, typically negative for such a polar structure.

Hydrogen Bond Donors (HBD): 3 (two from the primary amine -NH2, and one from the carboxylic acid -OH)

Hydrogen Bond Acceptors (HBA): 3 (one from the nitrogen in the piperidine ring, and two from the oxygen atoms in the carboxylic acid group)

Table 3: Drug-Likeness Assessment based on Lipinski's Rule of Five

| Parameter | Rule | Calculated Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 158.19 | Yes |

| LogP | ≤ 5 | < 0 (Predicted) | Yes |

| Hydrogen Bond Donors | ≤ 5 | 3 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an oral drug. This high degree of "drug-likeness" indicates a low risk of poor absorption or permeation based on these fundamental properties.

Advanced Analytical Methodologies for Research on 2 Amino 2 Piperidin 3 Yl Acetic Acid

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By mapping the carbon and hydrogen framework, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.

For 2-Amino-2-(piperidin-3-YL)acetic acid, ¹H NMR spectroscopy would identify all non-exchangeable protons and their neighboring environments. The spectrum would be expected to show distinct signals for the proton at the chiral center (α-carbon), the protons on the piperidine (B6355638) ring, and the exchangeable protons of the amino and carboxylic acid groups. The piperidine ring itself can exist in different chair conformations, which may lead to complex signal patterns or doubled signals, a phenomenon observed in related piperazine (B1678402) compounds where restricted rotation or ring inversion creates distinct conformers. nih.govresearchgate.net